1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide
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Overview
Description
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide is a chemical compound with the molecular formula C10H13Br2N and a molecular weight of 307.03 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutane ring substituted with a bromophenyl group and an amine group.
Scientific Research Applications
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl group is treated with bromine under controlled conditions.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the brominated cyclobutane intermediate.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by treating the amine with hydrobromic acid.
Chemical Reactions Analysis
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxylamine, ammonia, alkyl halides.
Major products formed from these reactions include nitroso compounds, nitro compounds, phenyl derivatives, and various substituted cyclobutanes .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic binding sites, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide can be compared with other similar compounds such as:
1-(4-Chlorophenyl)cyclobutan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)cyclobutan-1-amine: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methylphenyl)cyclobutan-1-amine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-bromophenyl)cyclobutan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.BrH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZIUGIGVQDGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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